7-Bromo-3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
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Overview
Description
7-Bromo-3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C8H10BrN3.
Preparation Methods
The synthesis of 7-Bromo-3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves the bromination of 3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetonitrile or dichloromethane . The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the yield and selectivity of the desired product.
Chemical Reactions Analysis
7-Bromo-3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to reduce the pyrazine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[2,3-b]pyrazines, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .
Scientific Research Applications
7-Bromo-3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and microbial infections.
Biological Studies: It is used in studies to understand the biological pathways and mechanisms of action of pyrido[2,3-b]pyrazine derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications:
Mechanism of Action
The mechanism of action of 7-Bromo-3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and the pyrazine ring play crucial roles in its binding affinity and selectivity towards these targets . The exact pathways and molecular targets are still under investigation, but studies suggest that the compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 7-Bromo-3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine include:
7-Bromo-6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine: This compound differs by the position of the methyl group, which can influence its chemical reactivity and biological activity.
7-Bromo-1-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine:
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivities compared to its isomers .
Properties
IUPAC Name |
7-bromo-3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c1-5-3-10-7-2-6(9)4-11-8(7)12-5/h2,4-5,10H,3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYMVYXIUYAUBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(N1)N=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1499558-04-1 |
Source
|
Record name | 7-bromo-3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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